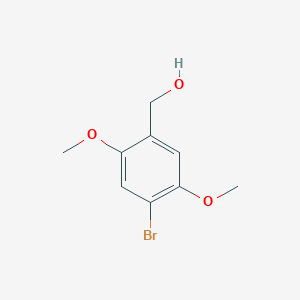

(4-Bromo-2,5-dimethoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

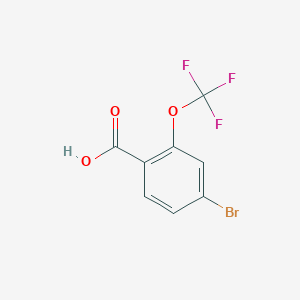

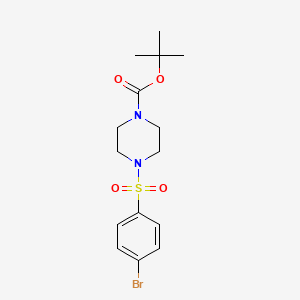

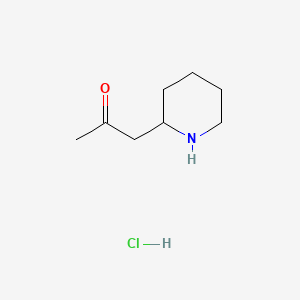

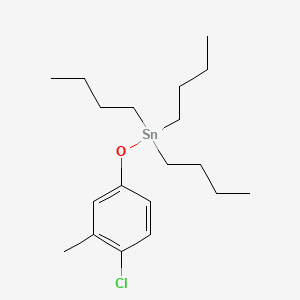

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a chemical compound with the CAS Number: 87050-61-1 and a molecular weight of 247.09 . It has a linear formula of C9H11BrO3 . The IUPAC name for this compound is (4-bromo-2,5-dimethoxyphenyl)methanol .

Molecular Structure Analysis

The InChI code for “(4-Bromo-2,5-dimethoxyphenyl)methanol” is 1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Carbonic Anhydrase Inhibition

A study by Balaydın et al. (2012) explored the carbonic anhydrase inhibitory properties of novel bromophenols, including derivatives of (4-Bromo-2,5-dimethoxyphenyl)methanol. These compounds demonstrated capacities to inhibit human cytosolic carbonic anhydrase II, suggesting potential for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis and Characterization

Çetinkaya et al. (2011) investigated the bromination of (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the synthesis of several new bromophenol derivatives. This study highlights the importance of selective O-demethylation in bromination reactions (Çetinkaya et al., 2011).

Total Synthesis of Biologically Active Compounds

Akbaba et al. (2010) reported the first total synthesis of a natural product derived from (4-Bromo-2,5-dimethoxyphenyl)methanol. The synthesis involved methoxymethyl-substituted aryl methyl ethers, suggesting potential in the development of biologically active compounds (Akbaba et al., 2010).

Novel Bromophenol Derivatives and Enzyme Inhibition

Oztaskin et al. (2022) synthesized new bromophenol derivatives from (2-bromo-4,5-dimethoxyphenyl)methanol. These compounds were tested for their inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential applications in treating neurological disorders (Oztaskin et al., 2022).

Safety and Hazards

“(4-Bromo-2,5-dimethoxyphenyl)methanol” is classified under the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with appropriate personal protective equipment, and any spillage or leakage should be contained to prevent environmental contamination .

作用機序

Target of Action

Its close analog, 4-bromo-2,5-dimethoxyphenethylamine (also known as 2c-b), interacts with the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior in humans .

Mode of Action

Based on the action of its analog 2c-b, it can be inferred that it might act as a partial agonist at the 5-hydroxytryptamine receptor 2c and 5-hydroxytryptamine receptor 2a

Biochemical Pathways

Its analog 2c-b is known to undergo oxidative deamination, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid . Further metabolism may occur by demethylation .

Result of Action

Based on the effects of its analog 2c-b, it can be inferred that it might induce changes in mood and perception, given its interaction with serotonin receptors .

特性

IUPAC Name |

(4-bromo-2,5-dimethoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4,11H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDDSLYEUYOKFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CO)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588104 |

Source

|

| Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87050-61-1 |

Source

|

| Record name | (4-Bromo-2,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1284429.png)

![(2-Amino-2-benzo[1,3]dioxol-5-YL-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1284451.png)